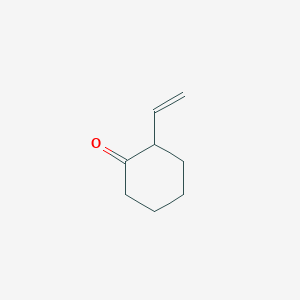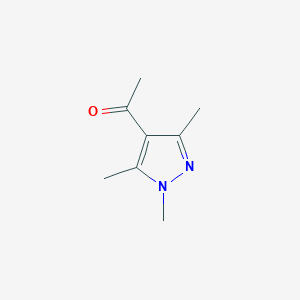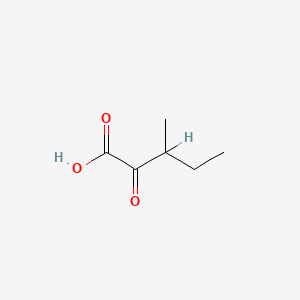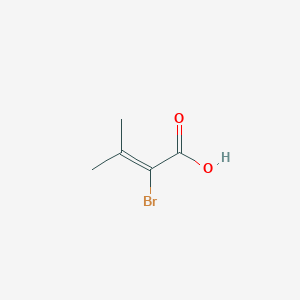
2-Bromo-3-methyl-2-butenoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of (E)-4-bromo-3-methyl-2-butenoic acid has been improved to achieve a 29% overall yield from 3-methyl-2-butenoic acid. This process involves the hydrolysis of (E)-trimethylsilyl 4-bromo-3-methyl-2-butenoate, which is obtained by esterification of 3-methyl-2-butenoic acid with chlorotrimethylsilane followed by bromination with NBS (C. Fen-er, 2005).
Molecular Structure Analysis
Structural elucidation techniques such as NMR, IR spectroscopy, and X-ray crystallography play a crucial role in understanding the molecular structure of 2-bromo-3-methyl-2-butenoic acid derivatives. For example, a novel Schiff base compound was characterized by these methods to determine its molecular geometry and stability, which is essential for understanding the reactivity and properties of 2-bromo-3-methyl-2-butenoic acid (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
2-Bromo-3-methyl-2-butenoic acid undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. For instance, its derivatives have been synthesized from Baylis–Hillman adducts, demonstrating the synthetic utility of these motifs in forming triolides and cyclo-oligomerization processes (Y. Zulykama & P. Perumal, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Improved synthesis methods for derivatives of 2-Bromo-3-methyl-2-butenoic acid, focusing on the efficiency and yield of the synthesis process (Fen-er, 2005).
- Studies on the addition of chlorine, bromine, and bromine chloride to similar α,β-unsaturated methyl esters, which are related to the chemical properties and reactions of 2-Bromo-3-methyl-2-butenoic acid (Korhonen et al., 1982).
- Research on the reaction patterns and regioselectivity in reactions involving halogenated methyl esters similar to 2-Bromo-3-methyl-2-butenoic acid (Kaye & Robinson, 1998).
Potential Applications in Synthesis and Material Science :
- Exploration of the potential use of similar compounds in the synthesis of pharmaceuticals and materials, such as the preparation of polymeric materials and the study of their properties (Itoh et al., 1991).
- Investigation of the formation of cyclopropanes and heterocycles from derivatives of 2-Bromo-3-methyl-2-butenoic acid, which can be relevant in the development of new chemical compounds (Farin˜a et al., 1987).
Medical and Biological Research :
- Synthesis and biological evaluation of compounds structurally related to 2-Bromo-3-methyl-2-butenoic acid for potential use in brain tumor imaging (Burkemper et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-3-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKVTRJEOMTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935804 | |
| Record name | 2-Bromo-3-methylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-2-butenoic acid | |
CAS RN |
1578-14-9 | |
| Record name | 3-Bromosenecioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




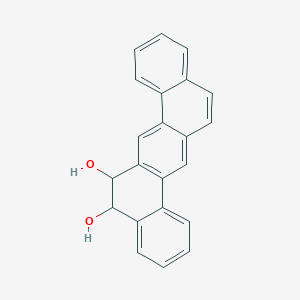
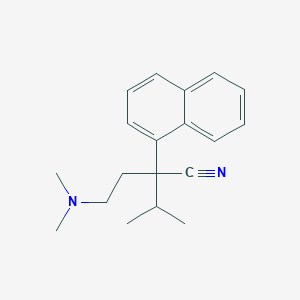
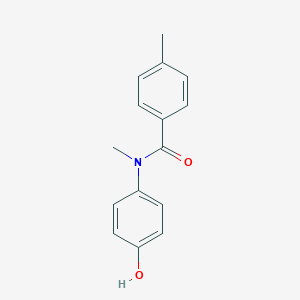
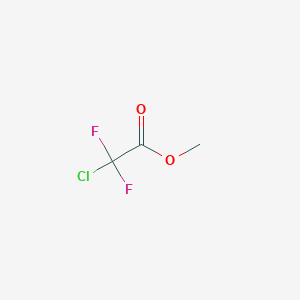
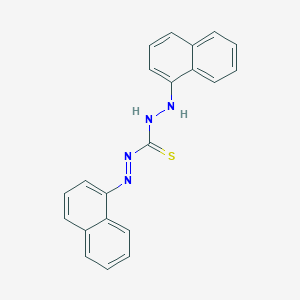
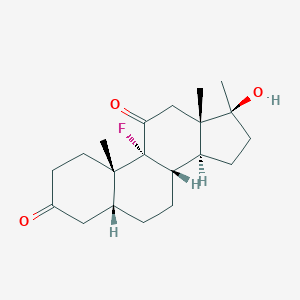
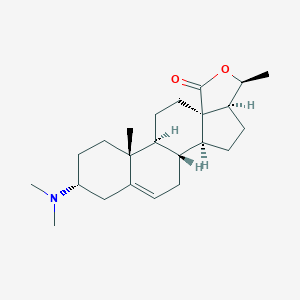
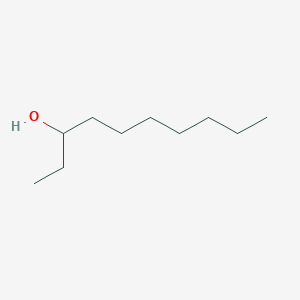
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
